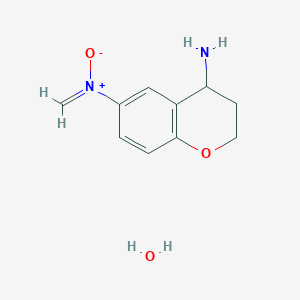
4-Amino-N-methylenechroman-6-amine oxide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-methylenechroman-6-amine oxide hydrate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chroman ring system, which is a benzopyran derivative, and an amine oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methylenechroman-6-amine oxide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the chroman ring.
Formation of the Amine Oxide: The amine oxide functional group is typically formed by oxidizing the amine group using oxidizing agents such as hydrogen peroxide or peracids.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-methylenechroman-6-amine oxide hydrate can undergo various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The amine oxide group can be reduced back to the amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Condensation: Imines or Schiff bases.
Applications De Recherche Scientifique
4-Amino-N-methylenechroman-6-amine oxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Amino-N-methylenechroman-6-amine oxide hydrate involves its interaction with specific molecular targets. The amine oxide group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the chroman ring system can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
4-Amino-N-methylenechroman-6-amine oxide hydrate can be compared with other similar compounds, such as:
4-Amino-N-methylenechroman-6-amine: Lacks the oxide functional group, which may result in different chemical reactivity and biological activity.
N-Methylenechroman-6-amine oxide: Lacks the amino group, which may affect its ability to participate in certain reactions.
4-Amino-N-methylenechroman: Lacks both the amine oxide and hydrate components, resulting in different properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
1196154-07-0 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
N-(4-amino-3,4-dihydro-2H-chromen-6-yl)methanimine oxide;hydrate |
InChI |
InChI=1S/C10H12N2O2.H2O/c1-12(13)7-2-3-10-8(6-7)9(11)4-5-14-10;/h2-3,6,9H,1,4-5,11H2;1H2 |
Clé InChI |
RJICUTQBSDYHQV-UHFFFAOYSA-N |
SMILES canonique |
C=[N+](C1=CC2=C(C=C1)OCCC2N)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


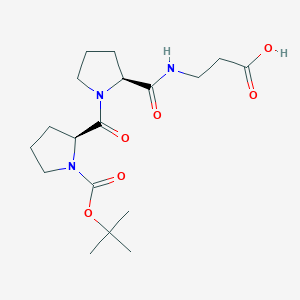

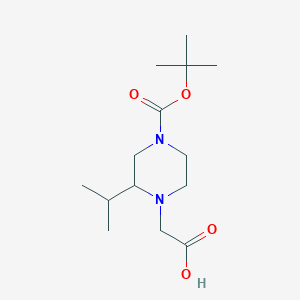
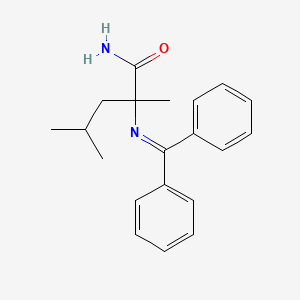
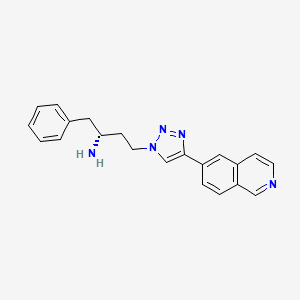
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
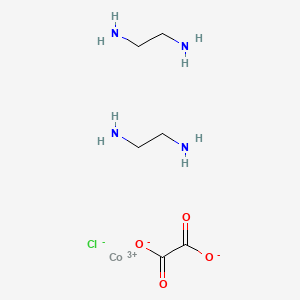
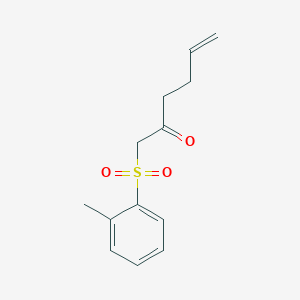
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
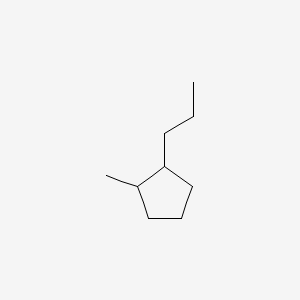
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
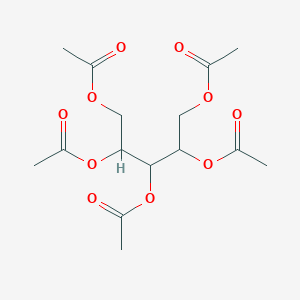
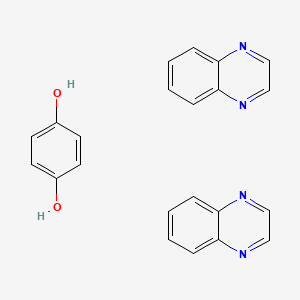
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
